4-Isopropyl-3-nitrobenzaldehyde
Overview
Description
4-Isopropyl-3-nitrobenzaldehyde is an organic compound that is a derivative of benzaldehyde . It contains a nitro group (NO2) and an isopropyl group (CH(CH3)2) attached to the benzene ring .
Synthesis Analysis
The synthesis of substituted benzaldehydes, like this compound, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular formula of this compound is C10H11NO3 . The structure of this compound includes a benzene ring with a nitro group and an isopropyl group attached . The molecular weight is 193.2 g/mol .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 331.7±30.0 °C at 760 mmHg, and a flash point of 157.4±17.4 °C . It has 4 hydrogen bond acceptors and 3 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Reactivity
4-Isopropyl-3-nitrobenzaldehyde is an important compound in chemical synthesis. It is involved in various reactions such as chalcogenide-TiCl4-mediated reactions with S-ethyl thioacrylate, leading to a mixture of Baylis–Hillman adduct and 2-(chloromethyl)-3-hydroxy-3-(p-nitrophenyl)propanethioates (Kataoka et al., 2000). This highlights its utility in organic synthesis, particularly in creating complex organic compounds with specific functional groups.
Kinetic Modeling in Chemical Processes
This compound plays a role in the understanding of chemical kinetics, especially in the nitration of benzaldehyde. A kinetic model has been proposed to predict the changes in reactivity and selectivity under varying conditions (Russo et al., 2017). This research is crucial for optimizing production processes in the bulk and fine chemicals industry.
Thermodynamic Studies
The compound is also significant in thermodynamic studies. For example, its solubility in various solvents and the thermodynamic properties of these solutions have been extensively studied (Cheng et al., 2017). Such studies are essential for designing and optimizing industrial processes involving this compound.
Solid-State Photoreaction
In solid-state chemistry, the photoreaction of mixed crystals between nitrobenzaldehydes and indole, involving compounds like this compound, has been found to yield interesting products. The study of such reactions contributes to our understanding of solid-state photochemistry and the development of photochemical synthesis methods (Meng et al., 1994).
Phase Equilibrium and Modelling
The compound is also used in the study of phase equilibrium and modeling. Determination of solid-liquid phase equilibrium data for systems containing 4-nitrobenzaldehyde, like the ternary system of 4-nitrobenzaldehyde + 3-nitrobenzaldehyde + ethyl acetate, is crucial for understanding the crystallization processes in chemical manufacturing (Li et al., 2017).
Catalytic Reactions
The compound is instrumental in catalytic reactions. For instance, truly catalytic Meerwein-Ponndorf-Verley (MPV) reduction systems have been developed using p-nitrobenzaldehyde, demonstrating its role in catalysis and organic transformations (Akamanchi & Noorani, 1995).
Safety and Hazards
4-Isopropyl-3-nitrobenzaldehyde may pose certain hazards. It’s recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing . It’s also advised not to flush it into surface water or sanitary sewer system .
Mechanism of Action
Target of Action
Based on its structural similarity to other nitrobenzaldehydes, it can be inferred that it may interact with various enzymes and proteins within the cell .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Biochemical Pathways
For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways within the cell.
Pharmacokinetics
The nitro group in nitro compounds is known to have a high dipole moment, which can influence the compound’s solubility and therefore its bioavailability .
Result of Action
Nitro compounds can undergo various reactions that can potentially lead to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Isopropyl-3-nitrobenzaldehyde. For instance, the reactivity of nitro compounds can be influenced by the pH of the environment .
Properties
IUPAC Name |
3-nitro-4-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAJVSQKPFUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363987 | |
Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130766-91-5 | |
Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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